

Physical and chemical properties of 6-Bromo-4-methylnicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-4-methylnicotinaldehyde

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An In-depth Technical Guide to 6-Bromo-4-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Bromo-4-methylnicotinaldehyde**, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. This document details its known characteristics, outlines plausible synthetic and analytical methodologies, and explores its reactivity and potential applications.

Core Physical and Chemical Properties

6-Bromo-4-methylnicotinaldehyde, with the CAS number 926294-07-7, is a substituted pyridine derivative. Its structure incorporates a bromine atom at the 6-position, a methyl group at the 4-position, and an aldehyde functional group at the 3-position of the pyridine ring. This unique arrangement of functional groups imparts a range of chemical reactivities, making it a valuable intermediate in the synthesis of more complex molecules.[\[1\]](#)

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of **6-Bromo-4-methylnicotinaldehyde**. It should be noted that while some data is readily available from

commercial suppliers, specific experimental values for melting and boiling points are not consistently reported in the literature.

Property	Value	Source
Molecular Formula	C ₇ H ₆ BrNO	[1]
Molecular Weight	200.03 g/mol	[1]
CAS Number	926294-07-7	[1]
Appearance	Likely a solid at room temperature	General observation for similar compounds
Melting Point	Data not available	
Boiling Point	Data not available	
Density	1.6 ± 0.1 g/cm ³	[2]
Flash Point	138.9 ± 27.9 °C	[2]
Refractive Index	1.604	[2]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.	General chemical principles

Spectral Data and Characterization

Detailed spectral data is crucial for the unambiguous identification and quality control of **6-Bromo-4-methylnicotinaldehyde**. While specific spectra are not widely published, the expected spectral characteristics can be inferred from the structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the aldehyde proton, and the methyl group protons. The aldehyde proton will likely appear as a singlet in the downfield region (around 9-10 ppm).

The aromatic protons will exhibit splitting patterns dependent on their coupling with each other. The methyl protons will appear as a singlet in the upfield region (around 2-3 ppm).

- ^{13}C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde (typically in the 190-200 ppm range), the aromatic carbons of the pyridine ring, and the methyl carbon (in the 15-25 ppm range).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

- A strong C=O stretching vibration for the aldehyde group around $1700\text{-}1720\text{ cm}^{-1}$.
- C-H stretching vibrations for the aromatic ring and the methyl group in the $2850\text{-}3100\text{ cm}^{-1}$ region.
- C=C and C=N stretching vibrations for the pyridine ring in the $1400\text{-}1600\text{ cm}^{-1}$ region.
- A C-Br stretching vibration, which typically appears in the fingerprint region (below 800 cm^{-1}).

Mass Spectrometry (MS)

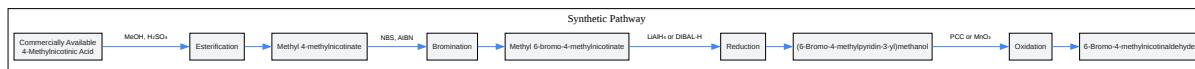
Mass spectrometry will show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (200.03 g/mol). Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M^+ and M^{++2}), corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-Bromo-4-methylnicotinaldehyde** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry transformations for similar pyridine derivatives.

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available substituted pyridine, followed by a series of functional group transformations to introduce the bromine, methyl, and aldehyde moieties at the desired positions. One possible approach is outlined below.



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Caption: A plausible synthetic route for **6-Bromo-4-methylnicotinaldehyde**.

General Experimental Protocol for Oxidation of (6-Bromo-4-methylpyridin-3-yl)methanol

This protocol describes the final oxidation step to yield the target aldehyde.

Materials:

- (6-Bromo-4-methylpyridin-3-yl)methanol
- Manganese dioxide (MnO_2) or Pyridinium chlorochromate (PCC)
- Dichloromethane (DCM) as solvent
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for elution

Procedure:

- Dissolve (6-Bromo-4-methylpyridin-3-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

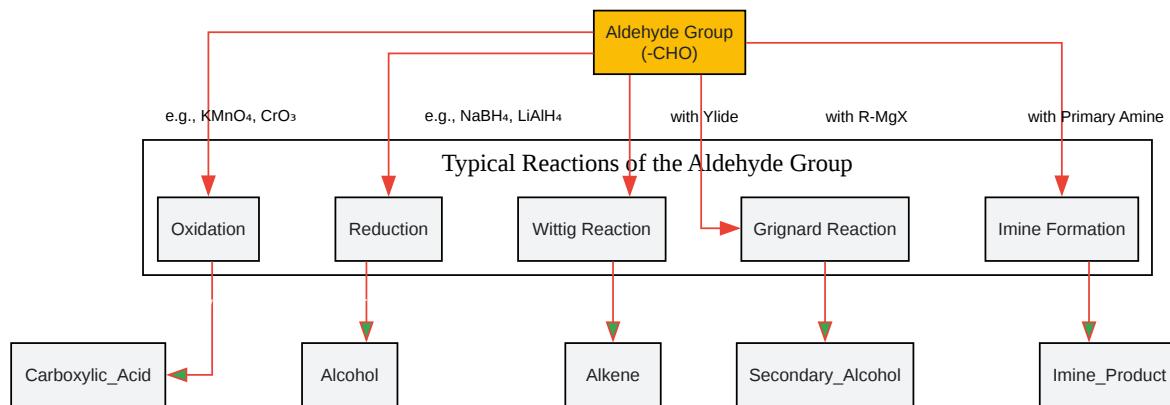
- Add an excess of the oxidizing agent (e.g., 5-10 equivalents of MnO₂) to the stirred solution at room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture through a pad of Celite® to remove the solid manganese salts or PCC byproducts. Wash the filter cake with additional DCM.
- Combine the filtrates and wash with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure **6-Bromo-4-methylNicotinaldehyde**.

Chemical Reactivity and Applications

The chemical reactivity of **6-Bromo-4-methylNicotinaldehyde** is dictated by its three key functional groups: the aldehyde, the bromine atom, and the pyridine ring.

Reactivity of the Aldehyde Group

The aldehyde group is susceptible to a variety of nucleophilic addition and oxidation-reduction reactions, making it a versatile handle for further molecular elaboration.

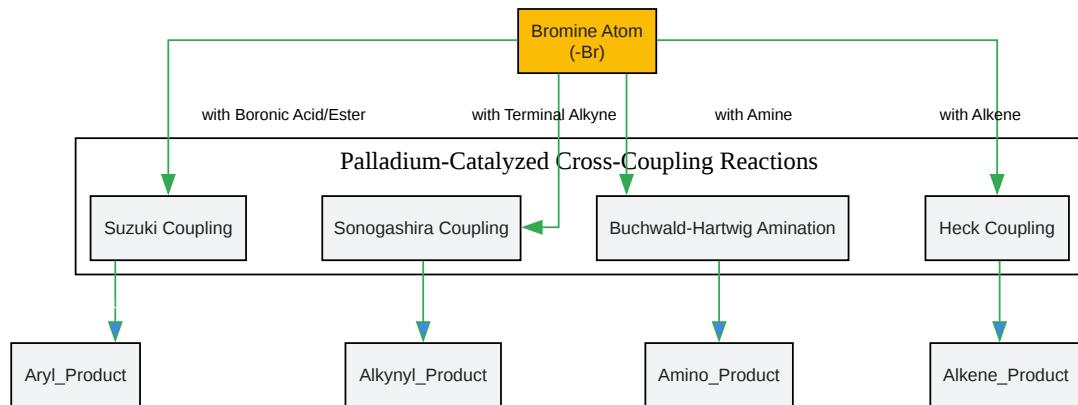


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Caption: Reactivity of the aldehyde group in **6-Bromo-4-methylNicotinaldehyde**.

Reactivity of the Bromine Atom

The bromine atom on the electron-deficient pyridine ring is a key site for cross-coupling reactions, enabling the introduction of a wide variety of substituents.



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